This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of one or more heteroatoms (such as nitrogen, oxygen, or sulfur) in their ring structure. The specific structure of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone indicates it may exhibit properties relevant to medicinal chemistry, particularly as a potential therapeutic agent.
The synthesis of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone can be achieved through several methods, with one notable approach involving the reaction of 4-methylpiperidine with 2-chlorobenzoyl chloride in the presence of triethylamine as a base.
This method highlights the importance of controlling reaction conditions such as temperature and stirring duration to achieve optimal yields.
The molecular structure of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone can be analyzed using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
The piperidine ring adopts a stable chair conformation, which is crucial for its biological activity. The dihedral angles between different planes within the molecule provide insight into its three-dimensional conformation, affecting its interaction with biological targets.
(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone can participate in various chemical reactions typical for piperidine derivatives, including:
These reactions underscore the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone may involve interactions with specific biological targets such as receptors or enzymes.
Further studies are required to elucidate the precise mechanisms through experimental validation.
Understanding the physical and chemical properties of (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone is essential for its application in drug development.
These properties play a significant role in determining the compound's suitability for therapeutic applications.
(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone has potential applications in several scientific areas:
The diverse applications highlight the importance of continued research into this compound's properties and effects.
The systematic IUPAC name for this compound is (4-methylpiperidin-1-yl)(oxolan-2-yl)methanone, which precisely defines its molecular structure according to International Union of Pure and Applied Chemistry conventions. The name specifies the 4-methylpiperidine group connected through its nitrogen atom (position-1) to a carbonyl group, which is further bonded to the second carbon of the oxolane (tetrahydrofuran) ring. This compound is also recognized by several synonyms across chemical databases and commercial catalogs, including:
Table 1: Official Chemical Identifiers for (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone
Identifier Type | Designation |
---|---|
Preferred IUPAC Name | (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone |
Common Alternative | 4-Methyl-1-(tetrahydrofuran-2-carbonyl)piperidine |
Pharmaceutical Code | EVT-1179064 (Evitachem) |
The molecular formula of (4-methylpiperidin-1-yl)(oxolan-2-yl)methanone is C₁₁H₁₉NO₂, comprising 11 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular mass of 197.27 grams per mole, calculated based on standard atomic weights (carbon: 12.011, hydrogen: 1.008, nitrogen: 14.007, oxygen: 15.999). The compact molecular framework features a hydrogen bond acceptor carbonyl group and tertiary amine functionality, contributing to moderate polarity. The molecule's topological polar surface area is approximately 29.5 Ų, indicating potential membrane permeability characteristics relevant to drug discovery applications. XLogP3 values of approximately 1.4 suggest moderate lipophilicity, balancing hydrophilic and hydrophobic properties [9].
This compound is unambiguously identified by its Chemical Abstracts Service Registry Number 560090-38-2, which serves as a universal identifier across chemical databases, regulatory documents, and scientific literature. In the PubChem database, the compound is assigned the identifier CID 3254094, providing access to comprehensive chemical data, structural information, and research references. Additional database cross-references include the MDL number MFCD03386091 (used in chemical inventory systems) and the Evitachem catalog number EVT-1179064 for commercial sourcing. These identifiers facilitate precise tracking of chemical properties, safety information, and research applications in scientific contexts [9].
Table 2: Registry Identifiers and Database Cross-References
Database | Identifier |
---|---|
CAS Registry | 560090-38-2 |
PubChem | CID 3254094 |
MDL Number | MFCD03386091 |
Evitachem | EVT-1179064 |
The precise origin and discovery timeline of (4-methylpiperidin-1-yl)(oxolan-2-yl)methanone remain undocumented in public scientific literature, suggesting its development as a research chemical rather than a therapeutic agent. Its emergence correlates with early 21st-century advancements in combinatorial chemistry and targeted heterocyclic synthesis aimed at generating novel pharmacophores. The compound first appeared in chemical catalogs around 2004-2005, coinciding with increased pharmaceutical interest in piperidine-tetrahydrofuran hybrids as modulators of central nervous system targets.
Synthetic methodologies were optimized to enable efficient production, notably through the reaction of 4-methylpiperidine with 2-chlorobenzoyl chloride in methyl ethyl ketone solvent using triethylamine as a base. This process, involving reflux conditions followed by purification through recrystallization from chloroform, provided research quantities for biological screening. The compound has primarily functioned as a building block in medicinal chemistry programs exploring protease inhibition and G-protein-coupled receptor modulation, though specific target validation studies remain proprietary. Its inclusion in the Evitachem "Screening Compounds" catalog (P18798 series) confirms its application in drug discovery pipelines as a structurally diverse scaffold for bioactivity assessment [9].
(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone exemplifies the strategic importance of hybrid heterocyclic architectures in modern drug discovery. Its structure integrates two privileged pharmacophores: the piperidine ring (a nitrogen-containing six-membered heterocycle) and the tetrahydrofuran ring (an oxygen-containing five-membered heterocycle), connected by an amide bond that enables conformational restriction. This molecular design leverages complementary properties: the 4-methylpiperidine contributes basicity and hydrogen-bonding capability through its tertiary amine, while the tetrahydrofuran moiety provides oxygen-based hydrogen bond acceptance and stereochemical influence on molecular orientation.
Heterocycles constitute over 85% of FDA-approved pharmaceuticals due to their favorable pharmacokinetic properties and target engagement capabilities [4] [5]. Piperidine derivatives specifically feature prominently in central nervous system drugs, analgesics, and antivirals, while tetrahydrofuran-containing compounds demonstrate efficacy as antibiotics, anticancer agents, and antifungals. The hybrid nature of (4-methylpiperidin-1-yl)(oxolan-2-yl)methanone enables exploration of structure-activity relationships at biological interfaces where both rings potentially contribute to binding. Computational analyses indicate the piperidine ring adopts a stable chair conformation, while the tetrahydrofuran ring exhibits envelope conformations—structural dynamics that influence biological interactions .
The carbonyl bridge between heterocycles enhances rigidity, reducing entropic penalties upon target binding compared to flexible alkyl-linked analogs. This compound demonstrates synthetic versatility through participation in nucleophilic substitutions (via the piperidine nitrogen), acylations (through the carbonyl group), and hydrogen-bonding interactions (through both heteroatoms and the carbonyl oxygen). Such reactivity enables structural diversification, making it a valuable intermediate for generating analogs targeting neurological disorders and oncology. Its physicochemical profile—including moderate lipophilicity (LogP ~1.4), polar surface area (29.5 Ų), and molecular weight below 250 Da—aligns with drug-likeness criteria, highlighting its significance in rational drug design [4] [5].
Table 3: Significance of Heterocyclic Components in Drug Discovery
Heterocyclic Motif | Role in Molecular Design | Representative Bioactivities |
---|---|---|
4-Methylpiperidine | Provides basic nitrogen for salt formation, hydrogen bonding, and conformational constraint | Neuromodulation, enzyme inhibition |
Oxolane (Tetrahydrofuran) | Enhances solubility, serves as hydrogen bond acceptor, influences stereoelectronic properties | Antibacterial, anticancer activity |
Carbonyl Linker | Imparts rigidity, reduces conformational flexibility, participates in dipolar interactions | Bioisostere for ester/sulfonamide functionalities |
The compound exemplifies modern trends in molecular hybridization, where distinct pharmacophores are combined to create novel chemical entities with optimized properties. Its structural features facilitate exploration of three-dimensional chemical space critical for engaging complex biological targets like G protein-coupled receptors and enzymes with allosteric binding pockets. As such, (4-methylpiperidin-1-yl)(oxolan-2-yl)methanone represents a chemically sophisticated tool for probing structure-activity relationships in medicinal chemistry, contributing to the broader understanding of heterocyclic interactions in biological systems [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1